molecular formula C15H18N2O3 B11848864 tert-Butyl 3-acetamido-1H-indole-1-carboxylate

tert-Butyl 3-acetamido-1H-indole-1-carboxylate

Cat. No.: B11848864
M. Wt: 274.31 g/mol
InChI Key: VEPZPUYGONMRQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetamido-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of an indole ring substituted with an acetamido group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetamido-1H-indole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-nitroindole.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acetylation: The resulting 3-aminoindole is then acetylated using acetic anhydride to form 3-acetamidoindole.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-acetamido-1H-indole-1-carboxylate can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the acetamido group to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products:

    Oxidation: Oxidized indole derivatives

    Reduction: 3-aminoindole derivatives

    Substitution: Substituted indole derivatives

Scientific Research Applications

Chemistry: tert-Butyl 3-acetamido-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for the synthesis of various biologically active molecules.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of fluorescent probes and sensors due to its indole core.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetamido-1H-indole-1-carboxylate is primarily related to its interactions with biological targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-ethynyl-1H-indole-1-carboxylate
  • tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: tert-Butyl 3-acetamido-1H-indole-1-carboxylate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to tert-Butyl 3-ethynyl-1H-indole-1-carboxylate, it has different reactivity and potential applications. The presence of the acetamido group also distinguishes it from tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate, which has an aminoethyl group instead. The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has a more complex structure with additional functional groups, leading to different chemical behavior and applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl 3-acetamidoindole-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-10(18)16-12-9-17(14(19)20-15(2,3)4)13-8-6-5-7-11(12)13/h5-9H,1-4H3,(H,16,18)

InChI Key

VEPZPUYGONMRQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C

Origin of Product

United States

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